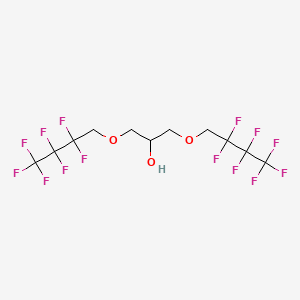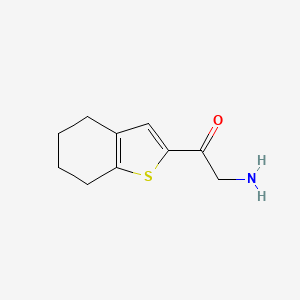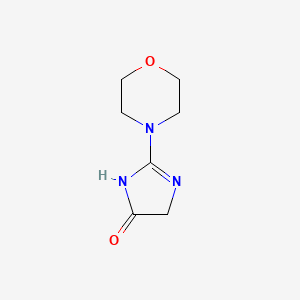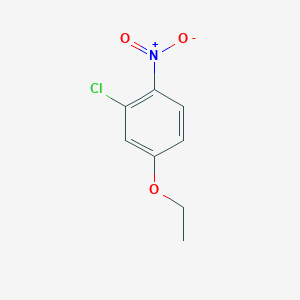
1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol typically involves the reaction of 1,3-dihydroxypropane with heptafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale distillation columns and industrial chromatography systems.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with unique surface properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the surface energy of substrates, making it useful in applications such as superhydrophobic coatings. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol: Another fluorinated alcohol with similar properties but different fluorination patterns.
1,3-Bis(1H,1H,2H,2H-perfluorohexoxy)propan-2-ol: A compound with longer perfluorinated chains, leading to different physical and chemical properties.
Uniqueness
1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol is unique due to its specific fluorination pattern, which imparts distinct surface properties and reactivity. Its heptafluorobutoxy groups provide a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
1598-17-0 |
|---|---|
Molekularformel |
C11H10F14O3 |
Molekulargewicht |
456.17 g/mol |
IUPAC-Name |
1,3-bis(2,2,3,3,4,4,4-heptafluorobutoxy)propan-2-ol |
InChI |
InChI=1S/C11H10F14O3/c12-6(13,8(16,17)10(20,21)22)3-27-1-5(26)2-28-4-7(14,15)9(18,19)11(23,24)25/h5,26H,1-4H2 |
InChI-Schlüssel |
VLFHADDJTCJDHD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COCC(C(C(F)(F)F)(F)F)(F)F)O)OCC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)




![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)
![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)


